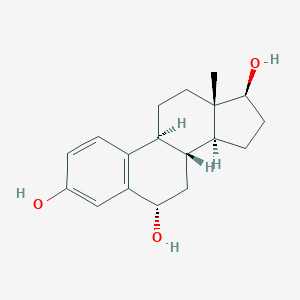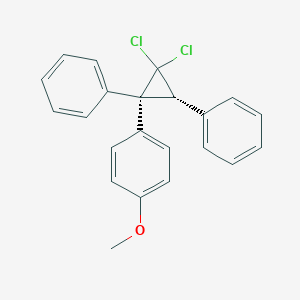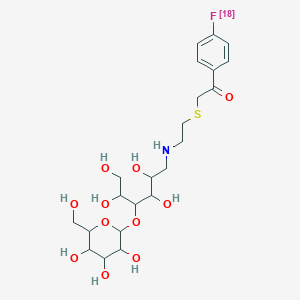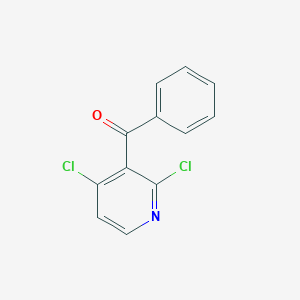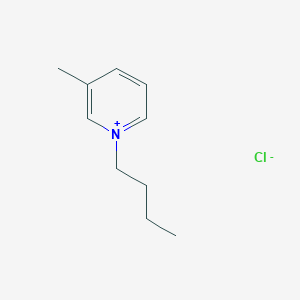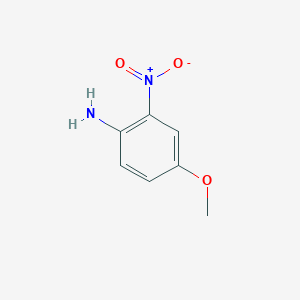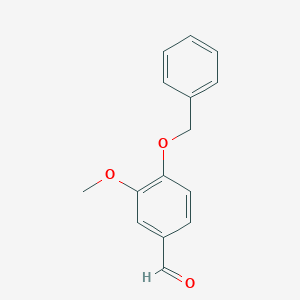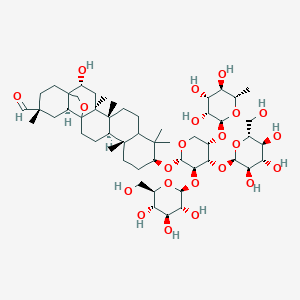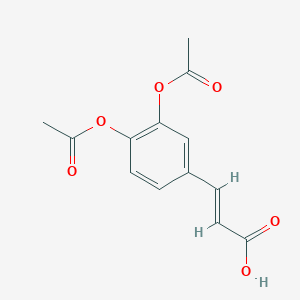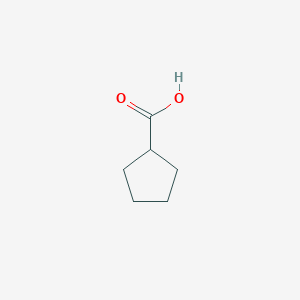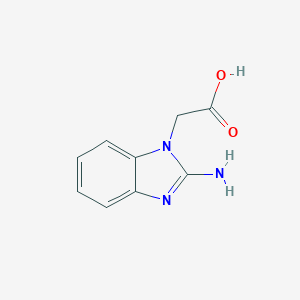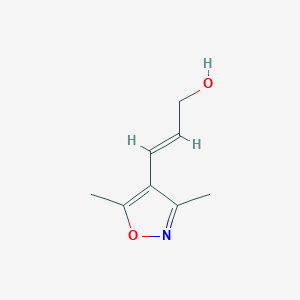
3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DIMBOA, and it is a member of the benzoxazinoid family of compounds. DIMBOA is found in a variety of plants, including maize, wheat, and rye, where it functions as a natural defense against herbivores and pathogens.
Mechanism Of Action
The mechanism of action of 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol is not fully understood, but it is believed to involve the inhibition of key enzymes involved in plant defense pathways. Specifically, this compound has been shown to inhibit the activity of chitinases and β-glucosidases, which are important for the degradation of fungal cell walls.
Biochemical And Physiological Effects
Studies have also shown that 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol has a number of biochemical and physiological effects. For example, it has been shown to induce the production of reactive oxygen species (ROS) in plants, which can help to activate defense pathways. Additionally, this compound has been shown to have antimicrobial activity against a variety of plant pathogens.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol in lab experiments is that it is a naturally occurring compound that is relatively easy to synthesize. Additionally, this compound has been extensively studied, and there is a wealth of information available on its properties and potential applications. However, one limitation of using this compound is that it may have variable effects depending on the specific plant species and environmental conditions.
Future Directions
There are a number of potential future directions for research on 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol. Some possible areas of focus include:
1. Developing new methods for synthesizing this compound more efficiently and cost-effectively.
2. Investigating the potential of this compound as a natural pesticide for use in agriculture.
3. Studying the effects of this compound on plant-microbe interactions, including its potential as a tool for promoting beneficial soil microbiota.
4. Exploring the potential of this compound as a therapeutic agent for human diseases, such as cancer.
Overall, 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol is a promising compound with a wide range of potential applications in scientific research. Further studies are needed to fully understand its mechanisms of action and potential advantages and limitations in different contexts.
Synthesis Methods
The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol can be achieved through a variety of methods. One common method involves the reaction of 2-acetyl-1,3-dimethylimidazolium iodide with hydroxylamine hydrochloride to form the corresponding oxime. This oxime can then be converted to the final product through a series of reactions involving acid-catalyzed dehydration and reduction.
Scientific Research Applications
One of the primary applications of 3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol in scientific research is as a tool for studying plant defense mechanisms. Researchers have found that this compound is effective at deterring herbivores and pathogens, and it may be possible to use it to develop new strategies for crop protection.
properties
CAS RN |
135510-61-1 |
|---|---|
Product Name |
3-(3,5-Dimethylisoxazol-4-yl)prop-2-en-1-ol |
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(E)-3-(3,5-dimethyl-1,2-oxazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H11NO2/c1-6-8(4-3-5-10)7(2)11-9-6/h3-4,10H,5H2,1-2H3/b4-3+ |
InChI Key |
MWXHDNLJGDCKAI-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(C(=NO1)C)/C=C/CO |
SMILES |
CC1=C(C(=NO1)C)C=CCO |
Canonical SMILES |
CC1=C(C(=NO1)C)C=CCO |
synonyms |
2-Propen-1-ol,3-(3,5-dimethyl-4-isoxazolyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



